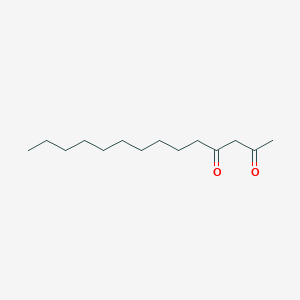
Tetradecane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetradecane-2,4-dione is an organic compound with the molecular formula C14H26O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing tetradecane-2,4-dione involves the reaction of cyclohexanecarbonyl chloride with dry benzene in the presence of triethylamine. The mixture is heated under reflux overnight, and the resulting product is purified through recrystallization . Another method involves the condensation of renewable feedstock levulinic acid with paraformaldehyde under neat conditions at 80°C, catalyzed by sulfuric acid and Amberlyst-H+ .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
化学反応の分析
Types of Reactions
Tetradecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols, depending on the nucleophile used.
科学的研究の応用
Tetradecane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and synthesis of bioactive compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of tetradecane-2,4-dione involves its interaction with various molecular targets and pathways. The compound’s ketone groups can participate in nucleophilic addition reactions, forming intermediates that can further react to produce a variety of products. These reactions are often catalyzed by enzymes or other catalysts, which facilitate the formation and stabilization of reaction intermediates .
類似化合物との比較
Similar Compounds
Cyclohexane-1,3-dione: A diketone with similar reactivity but a different ring structure.
Hexane-2,4-dione: Another diketone with a shorter carbon chain.
Piperidine-2,4-dione: A heterocyclic compound with similar functional groups but different reactivity due to the presence of nitrogen.
Uniqueness
Tetradecane-2,4-dione is unique due to its long carbon chain and the presence of two ketone groups, which confer distinct reactivity and physical properties. Its structure allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
特性
CAS番号 |
64042-17-7 |
|---|---|
分子式 |
C14H26O2 |
分子量 |
226.35 g/mol |
IUPAC名 |
tetradecane-2,4-dione |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-14(16)12-13(2)15/h3-12H2,1-2H3 |
InChIキー |
HNUUPXWCBTYKDR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(=O)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B14483493.png)

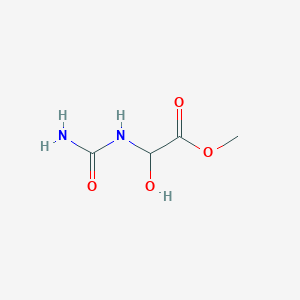
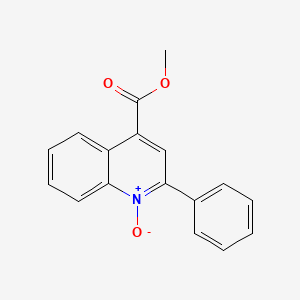

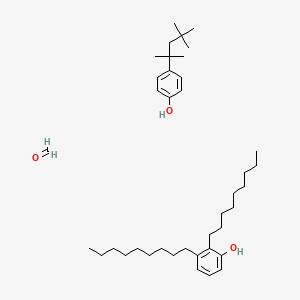

![Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate](/img/structure/B14483540.png)
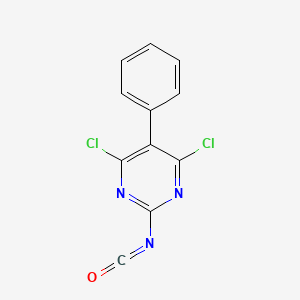
![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)

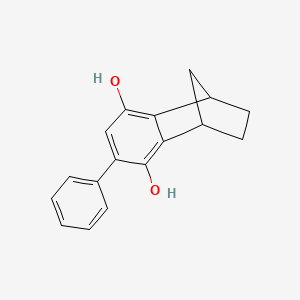
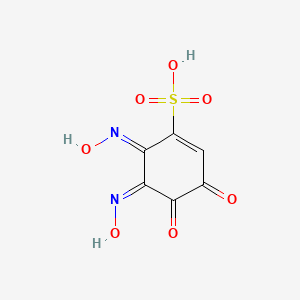
![[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14483581.png)
